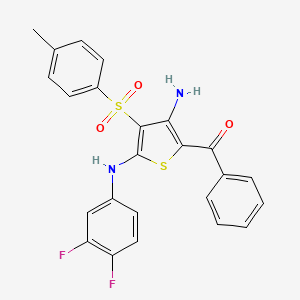
5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is unique due to its specific combination of functional groups and structural features. This uniqueness can confer specific properties and reactivity that distinguish it from other similar compounds.
生物活性
5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are recognized in medicinal chemistry for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with multiple functional groups that may enhance its biological activity. The presence of a benzoyl group and difluorophenyl moiety suggests potential interactions with biological targets, while the methylbenzenesulfonyl group may influence solubility and stability.
1. Anti-inflammatory Activity
Thiophene derivatives have shown significant anti-inflammatory properties. For instance, studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses .
Table 1: Anti-inflammatory Activity of Thiophene Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 29.2 | Inhibition of 5-LOX |
| Compound B | 6.0 | Inhibition of COX enzymes |
| 5-BENZOYL-N2... | TBD | TBD |
2. Anticancer Potential
Thiophene derivatives have been investigated for their anticancer properties. The compound may act as an inhibitor of specific oncogenic pathways or transcription factors involved in cancer progression. Notably, compounds targeting BRD4 have shown promise in preclinical models .
Case Study: BRD4 Inhibition
Inhibitors targeting BRD4 have demonstrated efficacy in suppressing c-MYC expression in various cancer cell lines. The IC50 values for these inhibitors typically range from 100 nM to 1 µM . The structural similarities between these inhibitors and 5-BENZOYL-N2... suggest a potential for similar activity.
3. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of thiophene derivatives. Compounds similar to our target have been shown to exhibit antibacterial activity against various pathogens .
Table 2: Antimicrobial Efficacy of Thiophene Derivatives
| Compound | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 18 |
| 5-BENZOYL-N2... | TBD | TBD |
The mechanisms underlying the biological activities of thiophene derivatives often involve modulation of enzyme activity and gene expression:
特性
IUPAC Name |
[3-amino-5-(3,4-difluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O3S2/c1-14-7-10-17(11-8-14)33(30,31)23-20(27)22(21(29)15-5-3-2-4-6-15)32-24(23)28-16-9-12-18(25)19(26)13-16/h2-13,28H,27H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXXMJBKDXFESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














